Cytotoxic Potency Against Cancer Cell Lines: 3,3',5,5'-Tetramethoxy-bibenzyl vs. Erianin
3,3',5,5'-Tetramethoxy-bibenzyl demonstrates moderate cytotoxicity against multiple human cancer cell lines, with IC50 values ranging from 28.0 to 40.1 μM. This is in stark contrast to erianin, another bibenzyl derivative, which exhibits potent cytotoxicity against KRAS-mutant pancreatic cancer cells (PANC-1: IC50 ≈ 61.61 nM; MIA PaCa-2: IC50 ≈ 54.37 nM) . This represents an approximate 450- to 700-fold difference in potency, highlighting that 3,3',5,5'-tetramethoxy-bibenzyl is a far less potent cytotoxic agent than erianin in these specific models.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28.0 μM (PC-3), 34.9 μM (MCF-7), 40.1 μM (KB) |
| Comparator Or Baseline | Erianin: IC50 ≈ 61.61 nM (PANC-1), 54.37 nM (MIA PaCa-2) |
| Quantified Difference | 3,3',5,5'-Tetramethoxy-bibenzyl is ~450- to 700-fold less potent than erianin against these cancer cell lines. |
| Conditions | MTT assay on PC-3 (prostate), MCF-7 (breast), KB (oral) cancer cell lines vs. erianin on PANC-1 and MIA PaCa-2 pancreatic cancer cell lines. |
Why This Matters
For researchers requiring a bibenzyl with a defined, moderate cytotoxic profile, this compound provides a distinct and well-characterized potency window, enabling specific mechanistic studies or serving as a less potent control in experiments with erianin or other highly active bibenzyls.
